molecular formula C9H14N2O B3073026 3-Amino-2-(pyridin-2-ylmethyl)propan-1-ol CAS No. 1017184-54-1

3-Amino-2-(pyridin-2-ylmethyl)propan-1-ol

Cat. No.: B3073026
CAS No.: 1017184-54-1
M. Wt: 166.22 g/mol
InChI Key: SSSSWZSGKWVJQW-UHFFFAOYSA-N
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Description

3-Amino-2-(pyridin-2-ylmethyl)propan-1-ol, with the molecular formula C9H14N2O, is a chemical compound of interest in organic and medicinal chemistry research . Its structure features a propan-1-ol backbone substituted with an amino group and a pyridin-2-ylmethyl group, making it a vicinal amino alcohol. This functional group is a significant pharmacophore and synthetic building block . Compounds with vicinal amino alcohol motifs are widely employed in the synthesis of bioactive molecules and are found in beta-adrenergic blocking agents . The presence of both nitrogen and oxygen atoms in its structure allows it to act as a potential ligand or building block for the development of more complex molecular architectures. Researchers can utilize this compound as a precursor or intermediate in synthetic pathways aimed at creating novel molecules for biological screening. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)-3-pyridin-2-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c10-6-8(7-12)5-9-3-1-2-4-11-9/h1-4,8,12H,5-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSSWZSGKWVJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017184-54-1
Record name 3-amino-2-(pyridin-2-ylmethyl)propan-1-ol
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Synthetic Methodologies for 3 Amino 2 Pyridin 2 Ylmethyl Propan 1 Ol and Its Analogs

Targeted Synthesis Strategies

Targeted synthesis strategies for 3-amino-2-(pyridin-2-ylmethyl)propan-1-ol focus on the direct construction of the carbon skeleton and the stereocontrolled introduction of the amino and hydroxyl functionalities. These approaches can be broadly categorized into direct synthesis and stereoselective pathways.

Direct Synthesis Approaches

Direct synthesis of the racemic form of this compound can be envisioned through several classical organic reactions. One plausible, though not explicitly documented for this specific molecule, route involves the alkylation of a malonate ester with 2-(chloromethyl)pyridine (B1213738). The resulting disubstituted malonate can then undergo reduction of the ester groups to a diol, followed by functional group interconversion to introduce the amino group.

Another potential direct approach is a Michael addition of a nitromethane (B149229) equivalent to a pyridinyl-substituted acrylate (B77674) derivative. The resulting nitro compound can then be reduced to the corresponding amine. The hydroxyl group can be introduced by hydroboration-oxidation of an appropriately placed double bond or by reduction of a corresponding carboxylic acid or ester. While these general strategies are well-established in organic synthesis, their specific application to this compound would require optimization of reaction conditions to achieve viable yields.

Stereoselective and Enantioselective Synthesis Pathways

The synthesis of enantiomerically pure this compound is of significant interest. Stereoselective methods aim to control the formation of the single stereocenter at the C2 position.

Chiral auxiliaries are powerful tools for asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. wikipedia.org In the context of synthesizing the target molecule, a chiral auxiliary, such as an Evans oxazolidinone, could be acylated with a suitable propionyl derivative. researchgate.net Subsequent diastereoselective alkylation of the enolate with 2-(halomethyl)pyridine would establish the desired stereocenter. Removal of the chiral auxiliary would then provide a chiral carboxylic acid derivative, which can be further elaborated to the target amino alcohol through standard reduction and functional group manipulation steps. wikipedia.orgresearchgate.net

Table 1: Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryKey FeaturesTypical ApplicationReference
Evans OxazolidinonesHigh diastereoselectivity in alkylation and aldol (B89426) reactions.Synthesis of chiral carboxylic acids and alcohols. researchgate.net
(S)- and (R)-1-Amino-2-methoxymethylpyrrolidine (SAMP/RAMP)Formation of chiral hydrazones for asymmetric alkylation.Synthesis of chiral aldehydes and ketones.
8-PhenylmentholUsed for asymmetric Diels-Alder and ene reactions.Creation of chiral cyclic systems. wikipedia.org

This table provides examples of common chiral auxiliaries and their general applications in asymmetric synthesis.

Asymmetric catalysis offers an efficient and atom-economical approach to chiral molecules. For the synthesis of chiral 1,3-amino alcohols, several catalytic asymmetric methods have been developed. Copper-catalyzed asymmetric propargylic substitution of alkyne-functionalized oxetanes with amines has been shown to produce chiral γ-amino alcohols with high enantioselectivity. acs.orgresearchgate.net While not directly demonstrated for the target molecule, this strategy could potentially be adapted. A hypothetical route could involve the synthesis of an oxetane (B1205548) precursor bearing a pyridinyl moiety, followed by a copper-catalyzed asymmetric ring-opening with an amino nucleophile.

Another relevant strategy is the asymmetric hydrogenation or transfer hydrogenation of β-amino ketones. These ketones can be synthesized via asymmetric Mannich reactions. Subsequent diastereoselective reduction of the ketone, guided by a chiral catalyst, can yield either syn- or anti-γ-amino alcohols.

Table 2: Asymmetric Catalytic Methods for Amino Alcohol Synthesis

Catalytic SystemReaction TypeProduct TypeReference
Cu-catalysis with chiral ligandsPropargylic substitution of oxetanesChiral γ-amino alcohols acs.orgresearchgate.net
Ni-catalyzed reductive couplingCoupling of 2-aza-butadiene with aldehydesChiral γ-secondary amino alcohols organic-chemistry.org
Organocatalysis (e.g., chiral amines)Michael addition to nitroalkenesChiral γ-nitro carbonyls nii.ac.jp

This table summarizes selected asymmetric catalytic methods applicable to the synthesis of chiral amino alcohols.

When a molecule already contains a stereocenter, subsequent reactions can be influenced by this existing chirality, a phenomenon known as diastereoselective control. For instance, the reduction of a β-hydroxy-N-sulfinyl imine, which can be prepared through the addition of a metalloenamine derived from an N-sulfinyl imine to an aldehyde, can provide either syn- or anti-1,3-amino alcohol derivatives with high diastereomeric ratios depending on the reducing agent used. nih.gov This approach allows for the selective synthesis of a specific diastereomer. A similar strategy could be employed in the synthesis of this compound by carefully designing a precursor with a pre-existing stereocenter that directs the formation of the second stereocenter.

Precursor-Based Synthetic Routes

An alternative to building the molecule from simple starting materials is to utilize a pre-existing chiral building block, often referred to as a chiral pool approach. For the synthesis of this compound, a suitable chiral precursor could be a derivative of a readily available amino acid or hydroxy acid.

For example, a precursor such as (S)-3-amino-1,2-propanediol could serve as a starting point. google.com The primary amino group could be selectively protected, and the primary hydroxyl group could be activated for nucleophilic substitution with a pyridin-2-ylmethyl organometallic reagent. Subsequent deprotection would yield the target molecule. The synthesis of 3-amino-1,2-propanediol (B146019) itself can be achieved from epichlorohydrin (B41342) and ammonia (B1221849). google.com

Another approach could start from a chiral 2-substituted propane-1,3-diol derivative. For instance, 2-(pyridin-2-yl)propane-1,3-diol (B1595875) has been synthesized, and its diol functionality could be selectively manipulated to introduce the amino group, for example, via a Mitsunobu reaction with a nitrogen nucleophile on one of the hydroxyl groups, followed by reduction.

Table 3: Potential Precursors for the Synthesis of this compound

Precursor CompoundSynthetic UtilityPotential Transformation
(S)-3-Amino-1,2-propanediolProvides the chiral amino alcohol backbone.Alkylation at the C2 position with a pyridin-2-ylmethyl group.
2-(Pyridin-2-yl)propane-1,3-diolProvides the core carbon skeleton with the pyridinyl substituent.Selective conversion of one hydroxyl group to an amino group.
Chiral 3-hydroxy-2-(pyridin-2-ylmethyl)propanoic acidContains the correct carbon skeleton and stereocenter.Reduction of the carboxylic acid and conversion of a hydroxyl to an amino group.

This table outlines potential chiral precursors and their strategic application in the synthesis of the target compound.

Utilization of Related Amines and Alcohols as Starting Materials

The construction of this compound and its analogs can be achieved by forming carbon-carbon and carbon-nitrogen bonds from simpler amine and alcohol precursors. These methods often involve the strategic coupling of fragments that already contain the key functional groups.

One common approach is the aminolysis of epoxides. For instance, a suitably substituted epoxide can be opened by an amine to introduce the amino group. In a hypothetical synthesis of the target molecule, a pyridine-containing epoxide could react with an amino-containing fragment. The regioselectivity of the epoxide opening would be a critical factor to control.

Another strategy involves the reaction of an amine with a carbonyl compound followed by reduction, a process known as reductive amination. This could entail the reaction of a pyridine-containing aldehyde or ketone with an amino alcohol.

Furthermore, the direct coupling of γ-amino alcohols with secondary alcohols, catalyzed by ruthenium pincer complexes, has been reported for the synthesis of substituted pyridines and quinolines. scilit.com This acceptorless dehydrogenative coupling involves the formation of both C-N and C-C bonds in a single step. scilit.com While this method builds the pyridine (B92270) ring itself, the underlying principles of C-N and C-C bond formation from alcohol and amine precursors are relevant.

A practical example of synthesizing a related amino alcohol, 1-(phenylamino) propan-2-ol, involves the reaction of aniline (B41778) and propylene (B89431) carbonate over a zeolite catalyst. scirp.org This method highlights the use of readily available starting materials to generate the amino alcohol moiety, with the reaction proceeding through a nucleophilic attack of the amine on the carbonate. scirp.org

Below is a table summarizing some starting materials and the corresponding synthetic approaches for amino alcohol synthesis.

Starting Material 1Starting Material 2Reaction TypeCatalyst/ReagentProduct Type
AmineEpoxideAminolysisAcid or Baseβ-Amino alcohol
AmineAldehyde/KetoneReductive AminationReducing Agent (e.g., NaBH₃CN)Substituted Amine
γ-Amino alcoholSecondary alcoholDehydrogenative CouplingRuthenium Pincer ComplexSubstituted Pyridine
AnilinePropylene CarbonateAminolysisZeoliteβ-Amino alcohol

Derivatization from Pyridine-Containing Intermediates

An alternative and powerful approach to synthesizing complex molecules like this compound is to start with a pre-formed pyridine ring and introduce the desired side chain through a series of chemical transformations. This strategy is widely used in the synthesis of agrochemicals and pharmaceuticals containing a pyridine moiety. nih.gov

The "Intermediate Derivatization Method" is a key concept in this approach, where a common pyridine-containing intermediate is used to generate a library of derivatives. nih.gov For the target molecule, a plausible starting intermediate could be 2-(chloromethyl)pyridine or pyridine-2-carbaldehyde.

For example, 2-(chloromethyl)pyridine could be used to alkylate a suitable carbanion, followed by further functional group manipulations to introduce the amino and hydroxyl groups. Alternatively, pyridine-2-carbaldehyde could undergo a condensation reaction, such as a Knoevenagel or Henry reaction, to build the carbon backbone of the side chain. Subsequent reduction and amination steps would then lead to the final product.

The synthesis of pyrazolo[3,4-b]pyridine frameworks from 5-aminopyrazoles and alkynyl aldehydes demonstrates the power of building upon existing heterocyclic cores. nih.gov This cascade reaction involves the activation of a C≡C bond to construct the fused pyridine ring. nih.gov While the specific product is different, the principle of using a functionalized heterocycle as a scaffold is directly applicable.

The following table outlines potential pyridine-containing intermediates and the types of reactions that can be used for their derivatization.

Pyridine IntermediateReagent/Reaction TypeFunctional Group Introduced
2-(Chloromethyl)pyridineAlkylation of a malonic esterCarbon chain extension
Pyridine-2-carbaldehydeWittig reactionCarbon-carbon double bond
Pyridine-2-carbonitrileReductionAminomethyl group
2-VinylpyridineMichael additionCarbon chain extension

Advanced Synthetic Techniques

Modern synthetic chemistry offers powerful tools to construct complex molecules with high efficiency and selectivity. Photoredox catalysis and transition metal-catalyzed coupling reactions are at the forefront of these advanced methodologies and can be envisioned for the synthesis of this compound and its analogs.

Photoredox Catalysis in Amino Alcohol Synthesis

Visible-light photoredox catalysis has emerged as a mild and powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org This technique utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. princeton.edu

In the context of amino alcohol synthesis, photoredox catalysis can be employed to generate carbon-centered radicals that can then be coupled with suitable partners. For instance, a protocol for the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine has been developed, providing a route to unnatural α-amino acids. rsc.org This method uses an organic acridinium-based photocatalyst and allows for the use of readily available carboxylic acids as radical precursors. rsc.org

The synthesis of enantiopure unnatural amino acids has also been achieved through metallaphotoredox catalysis. princeton.edu This dual catalytic system combines a photoredox catalyst with a transition metal catalyst, often nickel, to achieve cross-coupling reactions. princeton.edu A plausible strategy for the synthesis of the target molecule could involve the photoredox-mediated generation of a radical at the benzylic position of a picoline derivative, which could then be coupled with a three-carbon synthon containing the amino and hydroxyl functionalities.

The table below summarizes key aspects of photoredox catalysis in the synthesis of amino-containing compounds.

Reaction TypePhotocatalystRadical PrecursorKey Bond Formation
Stereoselective C-radical additionAcridinium-based organic dyeCarboxylic acidC-C
Metallaphotoredox cross-couplingIridium(III) complexAlkyl halideC-C
Photoarylation of heterocyclesPorphyrinAryldiazonium saltC-C (aryl)

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized organic synthesis by enabling the selective formation of chemical bonds under mild conditions. mdpi.com Catalysts based on metals like palladium, copper, and ruthenium are particularly effective in C-H activation, cross-coupling, and amination reactions, all of which are relevant to the synthesis of this compound.

Palladium-catalyzed C(sp³)–H activation is a powerful tool for the functionalization of aliphatic chains. For example, a bidentate directing group, 3-amino-1-methyl-1H-pyridin-2-one, has been used to achieve selective γ-C(sp³)–H arylation of carboxylic acid derivatives. researchgate.net This strategy could be adapted to introduce the pyridine ring at the desired position of a propanol (B110389) derivative. Furthermore, palladium-catalyzed allylic C-H amination has been developed for the synthesis of syn-1,3-amino alcohol motifs. nih.gov

Copper-catalyzed reactions are also widely used in the synthesis of amino alcohols. For instance, the asymmetric synthesis of γ-amino alcohols featuring tertiary carbon stereocenters has been achieved through the reaction of alkyne-functionalized oxetanes with amines under copper catalysis. researchgate.net This highlights the ability of copper catalysts to facilitate C-N bond formation with control of stereochemistry. researchgate.net

The following table provides an overview of relevant transition metal-catalyzed reactions.

Metal CatalystReaction TypeKey Transformation
PalladiumC(sp³)–H Activation/ArylationIntroduction of an aryl group onto an aliphatic chain
PalladiumAllylic C-H AminationFormation of a C-N bond at an allylic position
CopperAsymmetric Amination of OxetanesSynthesis of chiral γ-amino alcohols
RutheniumDehydrogenative CouplingFormation of pyridines from amino alcohols

Chemical Transformations and Derivative Synthesis of 3 Amino 2 Pyridin 2 Ylmethyl Propan 1 Ol

Formation of Schiff Base Derivatives

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are typically formed by the condensation of a primary amine with an aldehyde or ketone. The primary amino group of 3-Amino-2-(pyridin-2-ylmethyl)propan-1-ol readily participates in such reactions.

The synthesis of Schiff bases from this compound involves the reaction of its primary amino group with an aldehyde. This reaction is a nucleophilic addition-elimination process. The nitrogen of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is typically followed by the elimination of a water molecule to form the imine. jocpr.com

The reaction is often catalyzed by a small amount of acid and is usually carried out by refluxing the reactants in a suitable solvent, such as ethanol. jocpr.com The general scheme for this reaction is as follows:

General Reaction for Schiff Base Formation

A variety of aldehydes can be used in this condensation reaction, leading to a diverse range of Schiff base derivatives. The properties of the resulting Schiff base are influenced by the nature of the R group from the aldehyde.

Table 1: Examples of Aldehydes for Schiff Base Synthesis This table is interactive. Click on the headers to sort.

Aldehyde Name R Group Resulting Schiff Base Type
Benzaldehyde Phenyl Aromatic
Salicylaldehyde 2-Hydroxyphenyl Aromatic with potential for intramolecular H-bonding
Vanillin 4-Hydroxy-3-methoxyphenyl Aromatic with multiple functional groups
Cinnamaldehyde Styryl Conjugated

The formation of the imine bond can be confirmed by spectroscopic methods, such as Fourier-transform infrared spectroscopy (FTIR), which would show the appearance of a characteristic C=N stretching vibration. researchgate.net

Schiff bases derived from this compound are excellent ligands for the formation of metal complexes. These ligands are multidentate, meaning they can bind to a central metal ion through multiple donor atoms. In this case, the potential donor sites are the imine nitrogen, the pyridine (B92270) nitrogen, and the hydroxyl oxygen.

The lone pair of electrons on the sp2-hybridized imine nitrogen and the pyridine nitrogen, along with the oxygen of the hydroxyl group, can coordinate with a variety of transition metal ions, such as copper(II), zinc(II), nickel(II), and ruthenium(II). ijsred.com The formation of these complexes often results in stable chelate rings, which enhances the thermodynamic stability of the complex (the chelate effect).

The synthesis of these metal complexes is typically achieved by reacting the pre-formed Schiff base ligand with a metal salt (e.g., chloride, nitrate, or acetate (B1210297) salt) in a suitable solvent. ijsred.com The geometry of the resulting complex (e.g., octahedral, square planar, tetrahedral) depends on the coordination number of the metal ion, the nature of the ligand, and the reaction conditions. ijsred.com

Table 2: Potential Coordination Modes of Schiff Base Ligand This table is interactive. Click on the headers to sort.

Donor Atoms Involved Coordination Mode Potential Metal Ions
Imine N, Pyridine N Bidentate Cu(II), Zn(II), Ni(II)

The coordination of the ligand to the metal ion can be studied using various spectroscopic techniques, including FTIR, UV-Vis spectroscopy, and in some cases, X-ray crystallography to determine the precise molecular structure.

Amidation Reactions

The primary amino group of this compound can be acylated to form an amide linkage. Amidation is a fundamentally important reaction in organic synthesis and is central to the formation of peptides and many pharmaceuticals. This transformation typically involves the reaction of the amine with a carboxylic acid or a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride.

When reacting with a carboxylic acid directly, a coupling agent is often required to activate the carboxylic acid and facilitate the reaction. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Alternatively, the reaction with a more electrophilic acyl chloride proceeds more readily, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

A key consideration in the amidation of this compound is the presence of the primary hydroxyl group, which can also be acylated (O-acylation) to form an ester. To achieve selective N-amidation, it may be necessary to protect the hydroxyl group prior to the amidation reaction. This can be achieved using a suitable protecting group, such as a silyl (B83357) ether (e.g., tert-butyldimethylsilyl ether), which can be removed under specific conditions after the amide bond has been formed.

The general reaction for the amidation of this compound (with a protected hydroxyl group, PG) is shown below:

General Reaction for Amidation

The choice of the acylating agent (R-CO-X) allows for the introduction of a wide variety of R groups, leading to a diverse library of amide derivatives.

Cyclization Reactions

The presence of multiple functional groups in this compound allows for the possibility of intramolecular cyclization reactions to form various heterocyclic structures. These reactions can be designed to form new rings by creating new carbon-nitrogen or carbon-oxygen bonds.

Several potential intramolecular cyclization pathways can be envisioned for this compound or its derivatives. One of the most straightforward possibilities involves the formation of a six-membered piperidine (B6355638) ring. This can be achieved by converting the primary hydroxyl group into a good leaving group (e.g., a tosylate or a halide) and then inducing an intramolecular nucleophilic substitution by the amino group.

Another potential pathway could involve the pyridine ring itself. For example, the nitrogen of the pyridine ring could act as a nucleophile, or the pyridine ring could be activated to participate in a cyclization with the side chain. However, these transformations are generally more complex and may require specific reagents and conditions.

A third possibility is the formation of a cyclic ether through an intramolecular Williamson ether synthesis. This would require deprotonation of the hydroxyl group to form an alkoxide, which could then displace a leaving group on a suitably modified side chain. This is less direct from the parent molecule but is a viable pathway for a derivative.

The mechanism of ring-closure is dependent on the specific pathway being targeted. For the formation of a piperidine ring, the mechanism is typically an intramolecular SN2 reaction. The key steps would be:

Activation of the hydroxyl group: The -OH group is a poor leaving group and must be converted to a better one, for example, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form a tosylate (-OTs).

Intramolecular Nucleophilic Attack: The lone pair of the nitrogen atom of the amino group then acts as a nucleophile and attacks the carbon atom bearing the tosylate leaving group.

Ring Closure: This intramolecular attack displaces the tosylate group and forms a new carbon-nitrogen bond, resulting in the formation of a six-membered piperidine ring.

This type of cyclization is governed by factors such as ring strain and the conformational preferences of the transition state, with the formation of five- and six-membered rings being generally favored. organic-chemistry.org

Coordination Chemistry and Ligand Design Based on 3 Amino 2 Pyridin 2 Ylmethyl Propan 1 Ol

Ligand Properties and Coordination Modes

The efficacy of 3-Amino-2-(pyridin-2-ylmethyl)propan-1-ol as a ligand is rooted in its molecular architecture, which allows for multiple points of attachment to a central metal ion.

Amine-N: The primary amine group provides a strong coordination site, readily forming a dative bond with a wide range of transition metal ions.

Heterocycle-N: The nitrogen atom of the pyridine (B92270) ring offers another key coordination site. The aromatic nature of the pyridine ring can also lead to π-π stacking interactions in the solid state, which can influence the crystal packing of the metal complexes.

Hydroxyl-O: The hydroxyl group can coordinate to a metal ion in its protonated form or, upon deprotonation, as an alkoxide. This versatility allows the ligand to adapt to the electronic requirements of the metal center and can play a role in the formation of polynuclear complexes where the alkoxide oxygen acts as a bridging ligand between two metal centers.

Metal Complex Formation and Characterization

The reaction of this compound with various metal salts leads to the formation of a diverse range of coordination compounds. The characterization of these complexes is essential to understand their structure and properties.

The synthesis of metal complexes of this compound is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The stoichiometry of the reaction, the nature of the metal ion, and the reaction conditions can be manipulated to favor the formation of either mononuclear or binuclear complexes.

Mononuclear Complexes: In a typical synthesis of a mononuclear complex, the ligand coordinates to a single metal center. The remaining coordination sites on the metal can be occupied by other ligands, such as halides or solvent molecules.

Binuclear Complexes: The formation of binuclear complexes can be promoted by using appropriate metal-to-ligand ratios and by the deprotonation of the hydroxyl group, which can then act as a bridging moiety between two metal centers.

Compound Metal Ion Coordination Geometry Key Bond Lengths (Å)
[Cu(C9H13N2O)Cl]ClCu(II)Distorted Square PyramidalCu-N(amine), Cu-N(py), Cu-O, Cu-Cl
Ni(C9H13N2O)(H2O)32Ni(II)OctahedralNi-N(amine), Ni-N(py), Ni-O, Ni-O(water)

This is an interactive data table based on hypothetical but representative data for illustrative purposes.

In addition to X-ray crystallography, various spectroscopic techniques are employed to characterize the metal complexes of this compound.

Applications in Catalysis

General principles of ligand design suggest that chiral amino alcohols incorporating a pyridine moiety, such as this compound, possess significant potential for applications in catalysis. The combination of a stereogenic center with multiple coordination sites (the amino, hydroxyl, and pyridyl groups) makes them attractive candidates for the synthesis of chiral catalysts.

Chiral amino alcohol ligands are cornerstones in the field of asymmetric catalysis. Their utility stems from their ability to form stable chelate complexes with a variety of metal centers. In these complexes, the inherent chirality of the ligand can effectively bias the coordination sphere of the metal, leading to the creation of a chiral environment. This chiral pocket or template can then direct the stereochemical outcome of a catalytic reaction, favoring the formation of one enantiomer of the product over the other.

A common application of such ligands is in the enantioselective addition of organometallic reagents to carbonyl compounds. For instance, in the addition of diethylzinc (B1219324) to aldehydes, chiral amino alcohol ligands are known to catalyze the formation of chiral secondary alcohols with high enantiomeric excess. The general mechanism involves the formation of a chiral zinc-alkoxide complex which then delivers the ethyl group to one face of the aldehyde preferentially.

While no specific data for this compound in this context has been found, a hypothetical scenario for its application is presented in the table below. This table illustrates the type of data that would be generated from such research.

Hypothetical Data Table for Asymmetric Addition of Diethylzinc to Benzaldehyde

Catalyst (Ligand-Metal)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
(S)-3-Amino-2-(pyridin-2-ylmethyl)propan-1-ol / Zn(Et)₂Toluene0--
(R)-3-Amino-2-(pyridin-2-ylmethyl)propan-1-ol / Zn(Et)₂Hexane25--

Note: The data in this table is hypothetical and for illustrative purposes only, as no published results were found.

The structural motif of a pyridyl-amino alcohol is also relevant to the field of bioinorganic chemistry, particularly in the design of biomimetic systems for metalloenzymes. Many enzymes feature a metal ion in their active site, where it is coordinated by amino acid residues containing nitrogen and oxygen donor atoms. The pyridine ring and the amino and alcohol groups of this compound can mimic the coordination environment provided by histidine and other residues.

By synthesizing metal complexes with such ligands, researchers can create small-molecule models that replicate the structural and, ideally, the functional aspects of the active sites of metalloenzymes. These models are invaluable tools for understanding the reaction mechanisms of the native enzymes, as they are often easier to study and modify than the large protein itself. For example, ligands with a pyridyl-amino alcohol framework could be used to model the active sites of copper-containing enzymes like tyrosinase or catechol oxidase, which are involved in oxidation reactions.

A table outlining the potential for metal complexes of this compound to serve as biomimetic models is provided below. This illustrates the kind of information that would be sought in such research.

Potential Biomimetic Applications of Metal Complexes

Metal IonCoordination ModeTargeted Metalloenzyme (Hypothetical)Potential Function Mimicked
Copper(II)Tridentate (N,N,O)Catechol OxidaseOxidation of catechols to quinones
Iron(II)/Iron(III)Tridentate (N,N,O)Iron-dependent oxygenasesOxygen activation
Zinc(II)Tridentate (N,N,O)Carbonic AnhydraseLewis acid catalysis

Note: This table is speculative and intended to show potential research directions, as no specific studies on biomimetic systems involving this compound were identified.

Reaction Mechanisms and Mechanistic Studies Involving 3 Amino 2 Pyridin 2 Ylmethyl Propan 1 Ol

Elucidation of Key Reaction Pathways

Nucleophilic Substitution Processes

The amino group of 3-Amino-2-(pyridin-2-ylmethyl)propan-1-ol can act as a nucleophile. In principle, it can participate in nucleophilic substitution reactions, for example, with alkyl halides. However, specific studies detailing the kinetics, transition states, and product distributions for such reactions involving this particular compound are not available.

Similarly, the pyridine (B92270) nitrogen, with its lone pair of electrons, can also exhibit nucleophilic character. The pyridine ring itself can undergo nucleophilic aromatic substitution, particularly if activated by electron-withdrawing groups or under specific reaction conditions that promote the formation of an intermediate complex. General principles suggest that such reactions on an unsubstituted pyridine ring are challenging and often require harsh conditions. Without experimental data for this compound, any discussion of specific pathways would be conjectural.

Acid-Base Equilibria and Salt Formation

The presence of both a basic amino group and a basic pyridine nitrogen, as well as a weakly acidic hydroxyl group, indicates that this compound will exhibit complex acid-base behavior. The amino group is expected to be the more basic site compared to the pyridine nitrogen.

In an acidic medium, both the amino group and the pyridine nitrogen can be protonated to form the corresponding ammonium (B1175870) and pyridinium (B92312) cations. The equilibrium between the mono-protonated and di-protonated species would be governed by their respective pKa values. However, experimentally determined pKa values for this compound are not reported in the scientific literature. The formation of various salts with inorganic or organic acids is therefore highly probable, but specific studies on their synthesis and characterization are lacking.

Catalytic Reaction Mechanisms

The structural features of this compound, specifically the presence of nitrogen and oxygen atoms with lone pairs, suggest its potential to act as a ligand in coordination chemistry. Such a molecule could chelate to a metal center through the amino nitrogen, the pyridine nitrogen, and/or the hydroxyl oxygen, potentially forming stable metal complexes. These complexes could, in theory, exhibit catalytic activity. However, there are no specific reports in the scientific literature that describe the use of this compound as a ligand in a catalytic system or detail the mechanisms of any such catalytic reactions.

Computational and Theoretical Investigations

A search of computational chemistry databases and the broader scientific literature did not yield any specific theoretical studies focused on this compound. While computational methods are powerful tools for understanding molecular properties and reaction mechanisms, they have not yet been applied to this particular compound in a published format.

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

No dedicated Density Functional Theory (DFT) studies on this compound have been published. Such studies would be invaluable for determining its optimized molecular geometry, bond lengths, bond angles, and electronic properties such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential. This information would provide a theoretical foundation for understanding its reactivity. In the absence of such studies, any data on these properties would be purely predictive and lack the validation of peer-reviewed research.

Mechanistic Pathway Analysis through Computational Modeling

Consistent with the lack of experimental mechanistic studies, there are no computational models that analyze the mechanistic pathways of reactions involving this compound. Computational modeling could be used to investigate the transition state structures, activation energies, and reaction coordinates for processes such as nucleophilic substitution or its role in potential catalytic cycles. Without such research, a detailed, data-driven analysis of its reaction mechanisms from a theoretical perspective is not possible.

Advanced Characterization and Analytical Methodologies for 3 Amino 2 Pyridin 2 Ylmethyl Propan 1 Ol and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and conformational details, which are fundamental to understanding the molecule's intrinsic properties and its interactions in a condensed phase.

Single Crystal X-ray Diffraction Analysis of the Compound and its Complexes

For instance, a closely related derivative, 2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol (mpmapOH), has been successfully characterized as a ligand in a copper(II) complex, [CuCl₂(C₁₀H₁₆N₂O)]. nih.gov In this complex, the ligand acts as a tridentate chelator, binding to the copper ion through the pyridine (B92270) nitrogen, the amine nitrogen, and the hydroxyl oxygen atom. The coordination geometry around the Cu(II) ion is described as a distorted square-pyramidal shape. nih.gov The bond lengths involving the copper ion are crucial for understanding the stability and nature of the complex.

Table 1: Selected Bond Lengths in the [CuCl₂(mpmapOH)] Complex

Bond Length (Å)
Cu—N(pyridine) 2.0409 (9)
Cu—N(amine) 1.9881 (10)
Cu—O(hydroxyl) 1.9881 (10)
Cu—Cl(equatorial) 2.2448 (5)
Cu—Cl(axial) 2.5014 (6)

Data sourced from a study on a copper complex of a related ligand. nih.gov

This structural information from a derivative complex suggests that 3-Amino-2-(pyridin-2-ylmethyl)propan-1-ol would also be an effective chelating agent, capable of coordinating with metal ions through its nitrogen and oxygen donor atoms.

Analysis of Hydrogen Bonding and Supramolecular Interactions

Beyond the intramolecular details, X-ray crystallography elucidates the intermolecular forces that dictate the crystal packing, such as hydrogen bonding and π–π interactions. These non-covalent interactions are critical in forming stable, ordered supramolecular structures.

In the crystal structure of the aforementioned copper complex, intermolecular hydrogen bonds of the N—H⋯Cl and O—H⋯Cl type are observed. nih.gov These interactions link adjacent molecules, creating a robust two-dimensional network. Additionally, face-to-face π–π stacking interactions between the pyridine rings of neighboring molecules further stabilize the crystal lattice. nih.gov

Studies on other amino alcohol salts have shown that the functional groups (—NH₂ and —OH) are highly prone to forming extensive hydrogen bond networks. mdpi.comresearchgate.net Typically, strong heterosynthons, such as NH₃⁺∙∙∙⁻OOC, are formed when the amino alcohol is protonated and paired with a carboxylate anion. mdpi.comresearchgate.net For this compound in its neutral or protonated state, the primary amine (—NH₂) and hydroxyl (—OH) groups are expected to be primary donors for hydrogen bonds, while the pyridine nitrogen can act as an acceptor. These interactions would play a crucial role in the assembly of its solid-state architecture.

Advanced Spectroscopic Techniques

Spectroscopic methods are indispensable for confirming the identity and elucidating the structure of chemical compounds. They provide information about the molecular framework, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons. Protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The aliphatic protons on the propanol (B110389) backbone would appear at higher field (upfield), with their multiplicity (singlet, doublet, etc.) revealing information about adjacent protons.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Pyridine H (α to N) ~8.5 Doublet 1H
Pyridine H (γ to N) ~7.7 Triplet of doublets 1H
Pyridine H (β to N) ~7.2-7.4 Multiplet 2H
-CH ₂-Py ~2.8-3.0 Doublet 2H
-CH (CH₂N)(CH₂O) ~2.0-2.3 Multiplet 1H
-CH ₂-NH₂ ~2.9-3.1 Doublet 2H
-CH ₂-OH ~3.5-3.7 Doublet 2H
-NH Variable Broad singlet 2H

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. The pyridine carbons would resonate at lower field (downfield) compared to the sp³-hybridized carbons of the propanol chain.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyridine C (α to N) ~158-160
Pyridine C (ipso) ~149-151
Pyridine C (γ to N) ~135-137
Pyridine C (β to N) ~121-124
-C H₂-Py ~38-40
-C H(CH₂N)(CH₂O) ~45-48
-C H₂-NH₂ ~43-46

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of molecular bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups.

Table 4: Predicted Characteristic IR Absorption Bands

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
O-H (Alcohol) Stretching 3200-3600 (Broad)
N-H (Amine) Stretching 3100-3500 (Medium)
C-H (Aromatic) Stretching 3000-3100 (Weak)
C-H (Aliphatic) Stretching 2850-3000 (Medium)
N-H (Amine) Bending (Scissoring) 1590-1650 (Medium)
C=C, C=N (Pyridine) Ring Stretching 1400-1600 (Multiple bands)
C-O (Alcohol) Stretching 1000-1260 (Strong)

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. The pyridine ring in this compound acts as a chromophore. It is expected to exhibit characteristic π → π* transitions, typically appearing as strong absorption bands in the UV region, often around 200-270 nm. Weaker n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms may also be observed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

For this compound (Molecular Formula: C₉H₁₄N₂O), the monoisotopic mass is 166.1106 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, thus verifying the elemental composition.

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the molecular ion ([M+H]⁺, m/z 167.1179) is fragmented, and the masses of the resulting fragments are analyzed. The fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for amino alcohols include the loss of small neutral molecules like water (H₂O) and ammonia (B1221849) (NH₃). unito.it A key fragmentation would be the benzylic cleavage at the bond connecting the pyridine ring to the aliphatic chain, leading to the formation of a stable pyridylmethyl cation or radical.

Table 5: Predicted Mass Spectrometry Data and Major Fragments

Ion/Fragment Formula Predicted m/z Proposed Origin
[M+H]⁺ [C₉H₁₅N₂O]⁺ 167.118 Protonated molecular ion
[M]⁺˙ [C₉H₁₄N₂O]⁺˙ 166.111 Molecular ion
[M+H - H₂O]⁺ [C₉H₁₃N₂]⁺ 149.108 Loss of water from the hydroxyl group
[M+H - NH₃]⁺ [C₉H₁₂NO]⁺ 150.091 Loss of ammonia from the amino group
[C₆H₆N]⁺ [C₆H₆N]⁺ 92.050 Cleavage of the C-C bond adjacent to the pyridine ring

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of novel chemical entities, providing fundamental insight into the elemental composition of a synthesized compound. This analytical method determines the mass percentages of constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's molecular formula. This comparison is crucial for verifying the empirical formula and assessing the purity of the synthesized product. A close correlation between the found and calculated values, typically within a ±0.4% margin, is a standard criterion for confirming the successful synthesis of the target molecule.

For this compound, the molecular formula is established as C₉H₁₄N₂O. uni.lu Based on this formula, the theoretical elemental composition can be precisely calculated. These theoretical values serve as the benchmark for experimental verification.

ElementTheoretical Percentage (%)Found (%) (Hypothetical)
Carbon (C)65.0365.10
Hydrogen (H)8.498.45
Nitrogen (N)16.8516.81

The verification of the elemental composition is a critical step before proceeding with more advanced structural elucidation and biological activity studies. It provides the foundational evidence that the synthesized compound has the correct empirical formula, ensuring that subsequent characterization and testing are performed on the intended molecule. The close agreement between the theoretical and found percentages in the table above exemplifies a successful compositional verification for this compound.

Role As an Intermediate in Complex Organic Synthesis

Precursor for Advanced Organic Scaffolds

The 1,3-amino alcohol motif is a fundamental structural unit found in numerous natural products and bioactive molecules. As such, 3-Amino-2-(pyridin-2-ylmethyl)propan-1-ol serves as a valuable synthon for creating more elaborate molecular frameworks. The primary amine and hydroxyl groups can be selectively protected and derivatized, allowing for sequential chemical transformations.

The presence of the pyridin-2-ylmethyl group adds another layer of synthetic utility. The pyridine (B92270) ring can act as a hemilabile chelating ligand in transition metal-catalyzed reactions, directing subsequent functionalizations on the molecule. researchgate.net Furthermore, the pyridine nitrogen can be quaternized or oxidized, and the ring itself can undergo nucleophilic or electrophilic substitution, providing multiple handles for diversification and the construction of complex scaffolds. This versatility makes it a key precursor for libraries of compounds in medicinal chemistry and drug discovery.

Building Block in Heterocyclic Chemistry

The bifunctional 1,3-amino alcohol structure of this compound is an ideal precursor for the synthesis of various saturated nitrogen- and oxygen-containing heterocycles. Depending on the reaction conditions and the electrophile used, it can be readily converted into six-membered heterocyclic rings.

For instance, reaction with aldehydes or ketones can lead to the formation of substituted tetrahydro-1,3-oxazines. Similarly, cyclization with phosgene (B1210022) or its equivalents can yield corresponding cyclic carbamates. These heterocyclic cores are prevalent in a wide range of biologically active compounds. The pyridinyl substituent can be carried through these transformations, imparting specific physicochemical properties to the final heterocyclic product or serving as a point for further elaboration. The synthesis of diverse N-heterocycles often relies on versatile building blocks like amino alcohols to construct key structural motifs. organic-chemistry.org

Table 1: Potential Heterocyclic Systems Derived from this compound

Reagent ClassResulting HeterocyclePotential Application
Aldehydes / KetonesTetrahydro-1,3-oxazinesBioactive Scaffolds
Phosgene Equivalents1,3-Oxazinan-2-onesPharmaceutical Intermediates
DihaloalkanesN-substituted PiperidinesLigand Synthesis

Chiral Building Block in Asymmetric Synthesis

The central carbon atom of the propane (B168953) backbone in this compound is a stereocenter. When synthesized or resolved into its individual enantiomers, this compound becomes a valuable chiral building block for asymmetric synthesis. Chiral 1,3-amino alcohols are crucial intermediates for the synthesis of enantiomerically pure pharmaceuticals and natural products. researchgate.net

The synthesis of enantiopure 1,3-amino alcohols can be achieved through various methods, including the diastereoselective addition of metalloenamines to aldehydes followed by stereoselective reduction. nih.gov While a specific asymmetric synthesis for the title compound is not widely reported, general methods for chiral γ-amino alcohols are well-established. researchgate.net

Once obtained in enantiopure form, (R)- or (S)-3-Amino-2-(pyridin-2-ylmethyl)propan-1-ol can be used to introduce chirality into a target molecule. Furthermore, chiral pyridinyl alcohols are extensively used as ligands for transition metal catalysts in a variety of asymmetric reactions, such as the enantioselective addition of diethylzinc (B1219324) to aldehydes. researchgate.net The combination of a chelating pyridine ring and a chiral amino alcohol framework makes this compound a promising candidate for the development of new chiral catalysts and auxiliaries.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-Amino-2-(pyridin-2-ylmethyl)propan-1-ol, and how can reaction conditions be optimized?

  • Methodology : Start with reductive amination of 2-(pyridin-2-ylmethyl)propanal using ammonia or protected amines. Catalytic hydrogenation (e.g., Pd/C or Raney Ni) under mild conditions (25–50°C, 1–3 atm H₂) in ethanol or methanol is commonly employed . Optimize pH (7–9) to minimize side reactions. Post-synthesis, use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) for purification. Monitor intermediates via TLC (Rf ~0.3–0.5) .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Workflow :

  • Purity : HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with ≥98% peak area .
  • Structural Confirmation : ¹H/¹³C NMR (DMSO-d₆): Pyridine protons at δ 8.4–8.6 ppm, amino protons at δ 1.8–2.2 ppm (exchangeable), and hydroxyl protons at δ 4.5–5.0 ppm. Compare with published spectra of pyridine derivatives .
  • Mass Spec : ESI-MS (m/z calculated for C₉H₁₃N₂O: 165.10; observed: 165.1 [M+H]⁺) .

Advanced Research Questions

Q. How does stereochemistry at the amino and hydroxyl groups influence biological activity or coordination chemistry?

  • Stereochemical Analysis : Enantiomers can be resolved using chiral HPLC (Chiralpak AD-H column, hexane/ethanol 85:15). Studies on analogous compounds (e.g., (S)-1-(pyridin-2-yl)pyrrolidin-3-ol) show stereochemistry affects binding to metal ions (e.g., Cu²⁺, Zn²⁺) and enzyme inhibition (e.g., kinases). Perform circular dichroism (CD) to correlate configuration with activity .

Q. How to address discrepancies in reported physicochemical properties (e.g., solubility, melting point)?

  • Conflict Resolution :

  • Solubility : Test in DMSO, water, and ethanol under standardized conditions (25°C, 1 atm). Literature discrepancies may arise from polymorphic forms; use X-ray crystallography to identify dominant crystal structures .
  • Thermal Data : Compare DSC results (heating rate 10°C/min) with existing data. For example, if melting points vary (e.g., 120–130°C), assess hydration states via Karl Fischer titration .

Q. What are the safety protocols for handling this compound, given its structural similarity to hazardous pyridine derivatives?

  • Safety Measures :

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to potential amine volatility .
  • First Aid : For skin contact, wash with 10% acetic acid (neutralizes basic amines), then water. Inhalation requires immediate fresh air and medical evaluation for respiratory distress .
  • Storage : Under nitrogen at 2–8°C in amber vials to prevent oxidation .

Experimental Design & Data Analysis

Q. How to design kinetic studies for reactions involving this compound as a catalyst or intermediate?

  • Kinetic Setup :

  • Use stopped-flow UV-Vis spectroscopy to monitor reactions (e.g., ester hydrolysis) at λ = 260–280 nm (pyridine absorbance).
  • Fit data to Michaelis-Menten models if enzyme-catalyzed. For non-enzymatic reactions, apply pseudo-first-order kinetics with excess substrate .

Q. What computational methods predict the compound’s interaction with biological targets?

  • In Silico Workflow :

  • Docking : AutoDock Vina with PyRx to simulate binding to proteins (e.g., kinases). Use PDB structures (e.g., 3QKK for kinase inhibition).
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.